3-bromo-N-(pyridin-2-yl)benzamide
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Overview
Description
3-bromo-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a pyridine ring attached to the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-bromo-N-(pyridin-2-yl)benzamide can be synthesized through a condensation reaction between 3-bromobenzoyl chloride and 2-aminopyridine. The reaction typically involves the use of standard condensation reaction conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in further condensation reactions with other aromatic amines or aldehydes to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include N-oxides of the pyridine ring.
Reduction Reactions: Products include amines derived from the reduction of the amide group.
Scientific Research Applications
3-bromo-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 3-bromo-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
- 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide
- N-(2,4-dichlorophenyl)-2-methyl-N-(2-nitrobenzoyl)benzamide
- N-(3-methoxyphenyl)-N-(3-methoxybenzoyl)benzamide
Uniqueness
3-bromo-N-(pyridin-2-yl)benzamide is unique due to the presence of both a bromine atom and a pyridine ring, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
CAS No. |
349398-82-9 |
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Molecular Formula |
C12H9BrN2O |
Molecular Weight |
277.12 g/mol |
IUPAC Name |
3-bromo-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C12H9BrN2O/c13-10-5-3-4-9(8-10)12(16)15-11-6-1-2-7-14-11/h1-8H,(H,14,15,16) |
InChI Key |
WWEICMWTQKRWEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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